(S)-Methyl 2-aminopentanoate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as S-2-aminobutanamide hydrochloride, involves processes like ammoniation, resolution, and salification . Another method involves using L-threonine as a starting raw material, preparing L-2-aminobutyric acid through a biotransformation method, and then performing esterification and ammonolysis reaction to obtain the target compound .Molecular Structure Analysis
The molecular structure of “(S)-Methyl 2-aminopentanoate hydrochloride” can be represented by the SMILES stringO=C(OCC)C@HN.Cl
.
Scientific Research Applications
Organotin(IV) complexes, synthesized using amino acetate functionalized Schiff base, have been shown to exhibit significant cytotoxicity against various human tumor cell lines. This suggests potential applications in the development of anticancer drugs (Basu Baul et al., 2009).
L-forms of certain 2-amino-5-aryl pentanoic acids, which are constituent amino acids in AM-toxins, have been synthesized. This research has implications for understanding and developing treatments for toxin-related diseases (Shimohigashi et al., 1976).
A study describes the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, a compound that could have applications in organic synthesis and pharmaceutical research (Zav’yalov & Zavozin, 1987).
In biofuel research, studies have been conducted on the synthesis of pentanol isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol from amino acid substrates using engineered microorganisms. This research is significant for the development of sustainable biofuels (Cann & Liao, 2009).
Competitive intramolecular aminolysis studies, using compounds like methyl 4,5-diaminopentanoate, have provided insights into the relative rates of ring closure in chemical reactions. This research is relevant for the synthesis of various organic compounds (Patterson et al., 1994).
In the field of antimicrobial research, synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine has been conducted. These compounds are derived from 2-amino-5-hydroxy-2-methylpentanoic acid and have implications in the development of new antimicrobial agents (Maehr & Leach, 1978).
Safety and Hazards
The safety data sheet for a similar compound, sulfuric acid, indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It’s important to handle “(S)-Methyl 2-aminopentanoate hydrochloride” with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
Mechanism of Action
Mode of Action
It is known that this compound belongs to the class of amino acid derivatives, which often interact with their targets by mimicking the structure of natural amino acids, thereby influencing protein synthesis and function.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed efficiently in the digestive tract and can cross the blood-brain barrier, potentially affecting the central nervous system.
Properties
IUPAC Name |
methyl (2S)-2-aminopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNYRVZHKRFIW-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556163 | |
Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56558-30-6 | |
Record name | Methyl L-norvalinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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